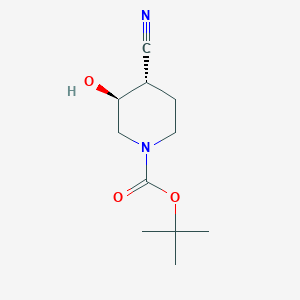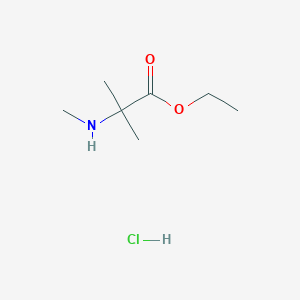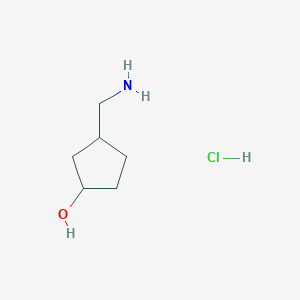
2-Bromo-4-(difluoromethyl)-3-fluoropyridine
Übersicht
Beschreibung
“2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” is a chemical compound that belongs to the class of organic compounds known as halopyridines . It is a dihalogenated heterocyclic building block that is commonly used as a molecular scaffold for active pharmaceutical ingredients (APIs) and a substrate for synthetic chemistry .
Synthesis Analysis
The synthesis of “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” involves the use of 2-Fluoro-4-(trifluoromethyl)pyridine as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Molecular Structure Analysis
The molecular formula of “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” is C6H3BrF3N . The structure of this compound includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with bromo, fluoro, and difluoromethyl groups at positions 2, 3, and 4 respectively .
Chemical Reactions Analysis
“2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Physical and Chemical Properties Analysis
The molecular weight of “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” is 225.99 g/mol . It has a topological polar surface area of 12.9 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis of Fluorinated Pyridines
2-Bromo-3-fluoro-4-(difluoromethyl)pyridine is utilized in the synthesis of various fluorinated pyridines, which are crucial in pharmaceutical and radiopharmaceutical research. For instance, a study by Brugarolas et al. (2016) demonstrated the synthesis of meta-substituted fluoropyridines through direct radiofluorination, highlighting the compound's potential in creating structures important for medicinal applications (Brugarolas, Freifelder, Cheng, & DeJesus, 2016).
Intermediate for Biologically Active Compounds
This compound serves as a key intermediate in the synthesis of various biologically active compounds. Wang et al. (2016) illustrated its use in creating complex molecular structures, signifying its versatility in synthetic organic chemistry (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).
Halogen-rich Intermediate for Medicinal Chemistry
In medicinal chemistry research, 2-Bromo-3-fluoro-4-(difluoromethyl)pyridine is a valuable halogen-rich intermediate. Wu et al. (2022) reported its use in synthesizing unique pyridines, contributing to the development of compounds with desired functionalities for chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
Synthesis of Fluorinated Radioligands
The compound has applications in synthesizing fluorinated radioligands for imaging central nicotinic acetylcholine receptors. Dollé et al. (1998) synthesized a fluoro compound closely related to the high-affinity nicotinic ligand A-85380, demonstrating its potential in neuroimaging and neuroscience research (Dollé, Valette, Bottlaender, Hinnen, Vaufrey, Guenther, & Crouzel, 1998).
Novel Synthesis Methods
This pyridine derivative is also pivotal in developing novel synthesis methods for N-difluoromethylated pyridines and quinolones, as detailed by Gandioso et al. (2020), which expands the arsenal of tools available for chemical synthesis (Gandioso, El Fakiri, Rovira, & Marchán, 2020).
Wirkmechanismus
Zukünftige Richtungen
The future directions of “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” research are promising. It is expected that many novel applications of this compound will be discovered in the future . For example, several “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the “2-Bromo-3-fluoro-4-(difluoromethyl)pyridine” moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Eigenschaften
IUPAC Name |
2-bromo-4-(difluoromethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-5-4(8)3(6(9)10)1-2-11-5/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIRFNNAOGXYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Boc-3-(5-Amino-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B1381786.png)










